Cas no 147091-70-1 ((S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate)
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate Chemical and Physical Properties
Names and Identifiers
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- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate
- tert-butyl (S)-1-(Methoxycarbonyl)- 2-cyanoethylcarbaMate
- methyl (2S)-2-(tert-butoxycarbonylamino)-3-cyano-propanoate
- 147091-70-1
- MFCD11840194
- DB-136489
- methyl (2S)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate
- METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-CYANOPROPANOATE
- LXOOXGNHKNWNLH-ZETCQYMHSA-N
- tert-butyl (S)-1-(Methoxycarbonyl)- 2-cyanoethylcarbamate
- L-Alanine, 3-cyano-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- (S)-Methyl2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate
- Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate
- 3-Cyano-N-[(1,1-dimethylethoxy)carbonyl]-l-alanine methyl ester
- SCHEMBL1645980
- AKOS025117419
- CS-0446937
- PS-16642
- (S)-methyl-2-(tert-butoxycarbonylamino)-3-cyanopropanoate
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- MDL: MFCD11840194
- Inchi: 1S/C10H16N2O4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5H2,1-4H3,(H,12,14)/t7-/m0/s1
- InChI Key: LXOOXGNHKNWNLH-ZETCQYMHSA-N
- SMILES: O(C(N[C@H](C(=O)OC)CC#N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 228.11100700g/mol
- Monoisotopic Mass: 228.11100700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 88.4Ų
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM183059-1g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate |
147091-70-1 | 95% | 1g |
$413 | 2021-06-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG188-100mg |
methyl (2S)-2-(tert-butoxycarbonylamino)-3-cyano-propanoate |
147091-70-1 | 97% | 100mg |
¥693.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG188-250mg |
methyl (2S)-2-(tert-butoxycarbonylamino)-3-cyano-propanoate |
147091-70-1 | 97% | 250mg |
¥924.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG188-500mg |
methyl (2S)-2-(tert-butoxycarbonylamino)-3-cyano-propanoate |
147091-70-1 | 97% | 500mg |
¥1538.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG188-1g |
methyl (2S)-2-(tert-butoxycarbonylamino)-3-cyano-propanoate |
147091-70-1 | 97% | 1g |
¥2310.0 | 2024-04-24 | |
| Ambeed | A354801-1g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate |
147091-70-1 | 95+% | 1g |
$533.0 | 2024-04-23 | |
| Chemenu | CM183059-1g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate |
147091-70-1 | 95% | 1g |
$420 | 2023-02-18 | |
| Aaron | AR001FA6-500mg |
L-Alanine, 3-cyano-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester |
147091-70-1 | 97% | 500mg |
$267.00 | 2025-02-11 | |
| abcr | AB577286-100mg |
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-cyano-propanoate; . |
147091-70-1 | 100mg |
€212.60 | 2024-04-19 | ||
| abcr | AB577286-250mg |
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-cyano-propanoate; . |
147091-70-1 | 250mg |
€266.10 | 2024-04-19 |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate Suppliers
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate
Latest Research Insights on (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate (CAS: 147091-70-1)
In recent years, (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate (CAS: 147091-70-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, a chiral intermediate, plays a crucial role in the synthesis of various bioactive molecules, including peptidomimetics and protease inhibitors. Its unique structural features, such as the tert-butoxycarbonyl (Boc) protecting group and the cyano functionality, make it a versatile building block in organic synthesis and drug development.
Recent studies have focused on optimizing the synthetic routes for (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate to enhance yield and enantiomeric purity. A 2023 publication in the Journal of Organic Chemistry demonstrated a novel enzymatic resolution method using lipases, achieving >99% enantiomeric excess (ee) under mild conditions. This green chemistry approach aligns with the growing demand for sustainable pharmaceutical manufacturing processes.
The compound's application in drug discovery has been particularly noteworthy. Research published in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its use as a key intermediate in the synthesis of novel SARS-CoV-2 main protease inhibitors. The study reported that derivatives of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate exhibited potent inhibitory activity (IC50 values in the nanomolar range), suggesting potential for further development as antiviral agents.
Structural modifications of this compound have also shown promise in addressing drug resistance. A recent investigation in European Journal of Medicinal Chemistry (2024) explored its incorporation into peptidomimetic scaffolds targeting multidrug-resistant bacterial strains. The resulting analogs demonstrated improved membrane permeability and stability against bacterial efflux pumps, offering new avenues for antibiotic development.
From a mechanistic perspective, computational studies using molecular docking and density functional theory (DFT) calculations have provided insights into the compound's conformational preferences and reactivity. These theoretical investigations, combined with experimental data, are facilitating the rational design of more effective derivatives for specific therapeutic targets.
The pharmaceutical industry has shown increasing interest in this intermediate, with several patent applications filed in 2023-2024 covering novel synthetic methods and therapeutic applications. Market analysis suggests growing demand for high-purity (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate, particularly from contract research organizations specializing in peptide-based drug development.
Future research directions may include exploring its potential in targeted drug delivery systems and as a scaffold for PROTAC (proteolysis targeting chimera) development. The compound's versatility and the continuous improvements in its synthetic accessibility position it as a valuable tool in medicinal chemistry for years to come.
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